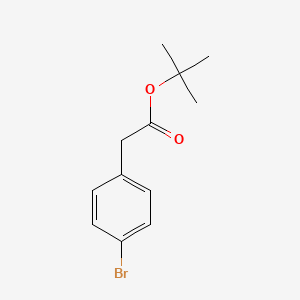

Tert-butyl 2-(4-bromophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(4-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSZCAZHKBNPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33155-58-7 | |

| Record name | tert-butyl 2-(4-bromophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 2-(4-bromophenyl)acetate (CAS 33155-58-7): Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of tert-butyl 2-(4-bromophenyl)acetate, a key building block in modern organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the underlying principles governing its synthesis, characterization, and reactivity. The protocols and data presented herein are designed to be self-validating, empowering laboratory professionals to confidently utilize this versatile reagent.

Core Compound Profile: Physicochemical and Spectroscopic Properties

This compound is a halogenated aromatic ester. The presence of the aryl bromide functionality makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, while the tert-butyl ester group serves as a sterically hindered protecting group for the carboxylic acid, which is stable under many reaction conditions but can be removed under specific acidic conditions.

Physicochemical Characteristics

The fundamental physical and chemical properties of the compound are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 33155-58-7 | [1] |

| Molecular Formula | C₁₂H₁₅BrO₂ | [1][2] |

| Molecular Weight | 271.15 g/mol | [3] |

| Monoisotopic Mass | 270.02554 Da | [2][3] |

| Appearance | Solid, semi-solid, or liquid | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | ZMSZCAZHKBNPDV-UHFFFAOYSA-N | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

Spectroscopic Fingerprint for Quality Control

Spectroscopic analysis is non-negotiable for confirming the identity and purity of this compound. The data below represent the expected spectral characteristics. Any significant deviation from these values may indicate the presence of impurities, such as the starting carboxylic acid or residual solvents.

| Technique | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z | Interpretation |

| ¹H NMR | ~7.45 (d, 2H), ~7.15 (d, 2H), ~3.55 (s, 2H), ~1.45 (s, 9H) | The two doublets in the aromatic region (7.0-7.5 ppm) are characteristic of a 1,4-disubstituted benzene ring. The singlet around 3.55 ppm corresponds to the benzylic methylene protons (-CH₂-), and the prominent singlet at ~1.45 ppm is indicative of the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | ~170 (C=O), ~138 (Ar-C), ~132 (Ar-CH), ~131 (Ar-CH), ~121 (Ar-C-Br), ~81 (O-C(CH₃)₃), ~41 (-CH₂-), ~28 (-C(CH₃)₃) | Key signals include the ester carbonyl carbon, the quaternary carbon of the tert-butyl group, and the distinct aromatic carbons. |

| IR Spectroscopy | ~2980-2930 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O stretch, ester), ~1590, 1490 cm⁻¹ (C=C stretch, aromatic), ~1150 cm⁻¹ (C-O stretch) | The strong absorption band around 1735 cm⁻¹ is the most telling feature, confirming the presence of the ester carbonyl group. |

| Mass Spectrometry | [M+H]⁺: 271.0328, [M+Na]⁺: 293.0148 | The mass spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.[2] |

Synthesis and Purification: A Validated Protocol

The most common and reliable method for synthesizing this compound is the esterification of 4-bromophenylacetic acid. While several methods exist, the following protocol utilizing tert-butanol and a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly effective.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Bromophenylacetic acid (1.0 eq)

-

tert-Butanol (1.2 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-bromophenylacetic acid (1.0 eq), DMAP (0.1 eq), and tert-butanol (1.2 eq) in anhydrous DCM.

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the activated carboxylic acid intermediate and the DCC reagent. Nitrogen provides an inert atmosphere, preventing unwanted side reactions.

-

-

Activation: Cool the solution to 0°C using an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

-

Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Slow addition at 0°C controls the exothermic reaction and minimizes side product formation. DMAP acts as a nucleophilic catalyst, accelerating the reaction with the sterically hindered tert-butanol.[4]

-

-

Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Self-Validation: A successful reaction is indicated by the consumption of the 4-bromophenylacetic acid starting material (visualized on a TLC plate).

-

-

Work-up: A white precipitate, dicyclohexylurea (DCU), will form. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The HCl wash removes residual DMAP and any unreacted base. The NaHCO₃ wash removes any remaining unreacted carboxylic acid. The brine wash removes residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient (e.g., 98:2 to 95:5).

-

Self-Validation: Combine fractions containing the pure product (as determined by TLC) and concentrate to yield this compound as a clear oil or white solid. Confirm identity and purity using ¹H NMR as described in Section 1.2.

-

Reactivity and Key Applications in Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The aryl bromide is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions for constructing biaryl systems.[5][6] this compound is an ideal substrate for this reaction, allowing for the introduction of a wide range of aryl or heteroaryl groups at the 4-position.

Catalytic Cycle Diagram

Sources

- 1. This compound | 33155-58-7 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C12H15BrO2) [pubchemlite.lcsb.uni.lu]

- 3. Tert-butyl 2-(3-bromophenyl)acetate | C12H15BrO2 | CID 53936336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki Coupling [organic-chemistry.org]

Physicochemical properties of tert-butyl (4-bromophenyl)acetate

An In-depth Technical Guide to tert-Butyl (4-bromophenyl)acetate

Introduction: A Versatile Building Block in Modern Synthesis

Tert-butyl (4-bromophenyl)acetate is a key organic intermediate whose value to the scientific community, particularly in medicinal chemistry and materials science, cannot be overstated. Its structure, which combines a brominated aromatic ring with a protected carboxylic acid moiety, offers a unique and powerful combination of features. The bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the tert-butyl ester group provides robust protection for the acetic acid functionality, preventing unwanted side reactions and allowing for its selective deprotection under specific conditions.

This guide provides an in-depth exploration of the physicochemical properties, synthesis, analytical characterization, and applications of tert-butyl (4-bromophenyl)acetate. It is designed to equip researchers, chemists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research endeavors.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in the laboratory. These parameters dictate storage conditions, solvent selection, and the analytical methods required for characterization and quality control.

Physicochemical Properties Summary

The essential physicochemical data for tert-butyl (4-bromophenyl)acetate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 33155-58-7 | [1] |

| Molecular Formula | C₁₂H₁₅BrO₂ | [1][2] |

| Molecular Weight | 271.15 g/mol | [3] |

| Monoisotopic Mass | 270.02554 Da | [2] |

| Physical Form | Solid, Semi-solid, or Liquid | [1] |

| IUPAC Name | tert-butyl 2-(4-bromophenyl)acetate | [1] |

| Storage Temperature | 2-8°C, Sealed in a dry environment | [1] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. The following data are characteristic of tert-butyl (4-bromophenyl)acetate.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen environments. For the related ethyl ester, the aromatic protons appear as two doublets (a classic AA'BB' system) at approximately δ 7.45 and 7.15 ppm.[4] The methylene (-CH₂-) protons adjacent to the aromatic ring would present as a singlet around δ 3.56 ppm.[4] The nine equivalent protons of the tert-butyl group would yield a sharp singlet at approximately δ 1.4-1.5 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data. For the related ethyl ester, characteristic peaks are observed for the aromatic carbons between δ 121-133 ppm, the methylene carbon around δ 40.8 ppm, and the ester carbonyl carbon at δ 171.1 ppm.[4] For the tert-butyl ester, one would expect to see the quaternary carbon of the tert-butyl group around δ 81 ppm and the methyl carbons around δ 28 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying key functional groups. A strong, sharp absorption band is expected in the region of 1730-1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester group. Additional bands corresponding to C-H bonds (aromatic and aliphatic) and the C-Br bond would also be present.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns. The predicted monoisotopic mass is 270.02554 Da.[2] In electrospray ionization (ESI-MS), common adducts would be observed, such as [M+H]⁺ at m/z 271.03282 and [M+Na]⁺ at m/z 293.01476.[2] The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in a characteristic M/M+2 peak pattern, providing definitive evidence of the bromine atom's presence.

Part 2: Synthesis and Analytical Workflow

The reliable synthesis and rigorous analysis of tert-butyl (4-bromophenyl)acetate are paramount for its use in further applications, ensuring high purity and batch-to-batch consistency.

Synthesis Protocol: Esterification of 4-Bromophenylacetic Acid

The most direct route to tert-butyl (4-bromophenyl)acetate is the esterification of its parent carboxylic acid, 4-bromophenylacetic acid. While several methods exist, a common laboratory-scale approach involves activation of the carboxylic acid followed by reaction with tert-butanol.

Causality: Direct Fischer esterification with tert-butanol is often inefficient due to the steric hindrance of the tertiary alcohol and its propensity to eliminate to form isobutylene under strongly acidic conditions. Therefore, a milder, more controlled method using a coupling agent is preferred.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 4-bromophenylacetic acid (1.0 eq) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add tert-butanol (1.5 eq).

-

Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure tert-butyl (4-bromophenyl)acetate.

Workflow Diagrams

The following diagrams visualize the synthesis and analytical validation processes.

Caption: High-level workflow for the synthesis of tert-butyl (4-bromophenyl)acetate.

Caption: Standard analytical workflow for product validation and purity assessment.

Part 3: Applications in Drug Development and Organic Synthesis

The synthetic utility of tert-butyl (4-bromophenyl)acetate stems from its dual functionality, making it a valuable precursor in multi-step syntheses.

Role as a Protected Carboxylic Acid

The tert-butyl ester is a widely used protecting group for carboxylic acids. It is stable to a variety of reaction conditions, including those that are basic or nucleophilic, yet it can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid. This orthogonality allows chemists to perform modifications at other parts of the molecule without affecting the acid moiety.

Utility in Cross-Coupling Reactions

The para-bromine atom is the key to its role as a versatile building block. It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

For example, in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or other complex therapeutic agents, the 4-bromophenylacetate core can be coupled with various boronic acids (Suzuki coupling) to generate biphenyl derivatives.[5][6] 4-Bromophenylacetic acid itself is a known key starting material for pharmaceuticals like Bilastine and Mecitentan.[7] The tert-butyl ester provides a protected version for syntheses where the free acid might interfere.

Caption: A representative Suzuki coupling reaction utilizing the bromo-substituent.

Part 4: Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety.

-

Hazard Identification: this compound is classified as harmful if swallowed (H302).[1] The parent compound, 4-bromophenylacetic acid, is known to cause skin and serious eye irritation.[8] Similar precautions should be taken.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat when handling this compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][10] Recommended storage is between 2-8°C.[1]

References

- Synthesis method of tert-butyl bromoacetate - Google Patents.

-

Safety Data Sheet: Tert-butyl acetate . NIC Industries. [Link]

-

This compound (C12H15BrO2) . PubChemLite. [Link]

-

Supporting Information - Synthesis route of the sulfone warhead 4 . Royal Society of Chemistry. [Link]

-

TERT BUTYL ACETATE Safety Data Sheet . ChemCentral.com. [Link]

-

Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate . MDPI. [Link]

-

The Role of 4-Bromophenylacetic Acid in Modern Pharmaceutical Development . Pharmaffiliates. [Link]

-

Tert-butyl 2-(3-bromophenyl)acetate . PubChem. [Link]

-

tert-butyl N-[(4-bromophenyl)methyl]carbamate . PubChem. [Link]

-

Supporting information - Characterization of the products . The Royal Society of Chemistry. [Link]

-

Synthesis of tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate . MDPI. [Link]

-

Bromine catalyzed conversion of S-tert-butyl groups... . Organic Chemistry Portal. [Link]

-

Methyl (4-tert-butylphenyl)acetate - Optional[13C NMR] . SpectraBase. [Link]

-

CAS#:1791402-45-3 | Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate . Chemsrc. [Link]

-

4-Bromophenethyl alcohol, tert.-butyl ether - Optional[13C NMR] . SpectraBase. [Link]

-

4-Bromophenylacetic acid - Wikipedia . Wikipedia. [Link]

-

Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 . PubChem. [Link]

-

An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate . Quick Company. [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis . Chem. Rev. [Link]

-

4-Bromomethylbenzoic acid t-butyl ester - Optional[ATR-IR] - Spectrum . SpectraBase. [Link]

Sources

- 1. This compound | 33155-58-7 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C12H15BrO2) [pubchemlite.lcsb.uni.lu]

- 3. Tert-butyl 2-(3-bromophenyl)acetate | C12H15BrO2 | CID 53936336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Synthesis pathway for Tert-butyl 2-(4-bromophenyl)acetate

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-(4-bromophenyl)acetate

Abstract

This compound is a valuable synthetic intermediate in the development of pharmaceuticals and advanced materials. Its unique structural combination of a bromophenyl group and a sterically hindered tert-butyl ester makes it a versatile building block. This guide provides a comprehensive overview of the most effective and reliable pathways for its synthesis. We will delve into the mechanistic underpinnings of each method, present detailed, field-tested protocols, and discuss the critical parameters that ensure high yield and purity. This document is intended for researchers, chemists, and process development professionals who require a robust and reproducible methodology for the preparation of this key compound.

Introduction and Strategic Importance

This compound (CAS No: 33155-58-7) is a derivative of phenylacetic acid.[1] The presence of the bromine atom at the para position provides a reactive handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functionalities. Simultaneously, the tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which is stable under many reaction conditions but can be selectively cleaved under acidic conditions. This orthogonal reactivity is highly prized in multi-step organic synthesis.

This guide will focus on the most practical and efficient laboratory-scale synthesis methods, primarily involving the esterification of the parent carboxylic acid, 4-bromophenylacetic acid.

Precursor: Synthesis of 4-Bromophenylacetic Acid

A reliable synthesis of the final product begins with high-quality starting material. 4-Bromophenylacetic acid (CAS No: 1878-68-8) is commercially available but can also be prepared via established methods[1]:

-

Electrophilic Aromatic Substitution: Direct bromination of phenylacetic acid. This method often produces a mixture of 2- and 4-isomers, requiring separation by fractional crystallization.[1]

-

Nitrile Hydrolysis: Condensation of 4-bromobenzyl bromide with sodium cyanide, followed by the hydrolysis of the resulting nitrile.[1]

For the purposes of this guide, we will assume the availability of commercial-grade 4-bromophenylacetic acid.

Synthesis Pathway I: DCC-Mediated Steglich Esterification

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols, particularly when one of the components is sterically hindered, as is the case with tert-butanol. The reaction relies on a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.

Mechanistic Rationale

The causality behind this method's success lies in its multi-step activation process. Direct acid-catalyzed esterification (Fischer esterification) with a tertiary alcohol like tert-butanol is often plagued by a competing E1 elimination reaction, where the protonated alcohol loses water to form a stable tert-butyl carbocation, which then deprotonates to yield isobutylene.[2] The DCC/DMAP method circumvents this by avoiding strongly acidic conditions and high temperatures.

The mechanism proceeds as follows:

-

Activation: The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.

-

Catalysis: The nucleophilic DMAP attacks the O-acylisourea, displacing dicyclohexylurea (DCU) and forming an even more reactive acylpyridinium salt. This step is critical for sterically demanding alcohols.

-

Nucleophilic Attack: The tert-butanol attacks the activated acylpyridinium salt.

-

Product Formation: The tetrahedral intermediate collapses, yielding the desired tert-butyl ester and regenerating the DMAP catalyst.

Caption: Mechanism of DCC/DMAP-catalyzed Steglich Esterification.

Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a clear workup procedure to ensure purity.

-

Reagent Preparation: To a dry 500 mL round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 4-bromophenylacetic acid (10.0 g, 46.5 mmol, 1.0 equiv).

-

Dissolution: Add anhydrous dichloromethane (200 mL) and stir until all solids have dissolved. Add tert-butanol (13.8 g, 185.9 mmol, 4.0 equiv) and 4-dimethylaminopyridine (DMAP) (0.57 g, 4.65 mmol, 0.1 equiv).

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is a critical step to control the initial exothermic reaction upon DCC addition.

-

DCC Addition: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (10.5 g, 51.1 mmol, 1.1 equiv) in 50 mL of anhydrous dichloromethane dropwise over 30 minutes.[3] A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase), observing the disappearance of the starting carboxylic acid spot.

-

Work-up - Filtration: Once the reaction is complete, cool the mixture again to 0 °C for 30 minutes to maximize DCU precipitation. Filter the mixture through a fritted glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold dichloromethane.

-

Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl (2 x 100 mL) to remove residual DMAP and any unreacted DCC, followed by saturated aqueous NaHCO₃ solution (2 x 100 mL) to remove any unreacted carboxylic acid, and finally with brine (1 x 100 mL).[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Data Summary

| Parameter | Value | Rationale |

| Typical Yield | 75-90% | High efficiency due to irreversible DCU formation driving the reaction. |

| Reaction Time | 12-18 hours | Allows for complete conversion at room temperature. |

| Temperature | 0 °C to RT | Initial cooling manages exothermicity; RT is sufficient for reaction completion. |

| Key Reagents | DCC, DMAP | Standard for sterically hindered esterifications. |

Synthesis Pathway II: Esterification using Di-tert-butyl dicarbonate (Boc₂O)

An alternative, often cleaner, method for synthesizing tert-butyl esters involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, typically DMAP. This method avoids the formation of DCU, simplifying the purification process.

Mechanistic Rationale

The reaction is thought to proceed through the formation of a symmetric anhydride of the carboxylic acid or a mixed anhydride with the tert-butoxycarbonyl group. DMAP acts as a nucleophilic catalyst, activating the Boc₂O. The resulting intermediate is then attacked by the carboxylate to form a mixed anhydride, which is highly susceptible to nucleophilic attack by another carboxylate or by tert-butanol released in situ.

Caption: General workflow for Boc₂O-mediated esterification.

Experimental Protocol

-

Setup: In a 250 mL round-bottomed flask, dissolve 4-bromophenylacetic acid (5.0 g, 23.2 mmol, 1.0 equiv) in tetrahydrofuran (THF, 100 mL).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (6.1 g, 27.9 mmol, 1.2 equiv) followed by 4-dimethylaminopyridine (DMAP) (2.84 g, 23.2 mmol, 1.0 equiv).

-

Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction typically involves gentle gas evolution (CO₂).

-

Quenching & Concentration: Once TLC analysis indicates completion, carefully quench any excess Boc₂O with a small amount of water. Concentrate the mixture under reduced pressure.

-

Work-up: Dissolve the residue in ethyl acetate (150 mL). Wash the solution with saturated aqueous NaHCO₃ (2 x 75 mL) and brine (1 x 75 mL).

-

Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography as described in section 3.2.

Product Characterization

Independent of the synthetic pathway chosen, the identity and purity of the final product must be confirmed.

-

Appearance: White to off-white solid or colorless oil.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ≈ 7.45 (d, 2H, Ar-H)

-

δ ≈ 7.15 (d, 2H, Ar-H)

-

δ ≈ 3.50 (s, 2H, -CH₂-)

-

δ ≈ 1.45 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ≈ 170.5 (C=O)

-

δ ≈ 134.0 (Ar-C)

-

δ ≈ 131.5 (Ar-CH)

-

δ ≈ 131.0 (Ar-CH)

-

δ ≈ 121.0 (Ar-C-Br)

-

δ ≈ 81.5 (-C(CH₃)₃)

-

δ ≈ 42.0 (-CH₂-)

-

δ ≈ 28.0 (-C(CH₃)₃)

-

-

Mass Spectrometry (ESI+): Calculated for C₁₂H₁₅BrO₂Na [M+Na]⁺, found consistent with isotopic pattern for Bromine.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5]

-

4-Bromophenylacetic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[6][7] Avoid inhalation of dust.

-

DCC (N,N'-dicyclohexylcarbodiimide): A potent sensitizer and can cause severe allergic reactions upon skin contact. It is also toxic and corrosive. Handle with extreme care.

-

DMAP (4-Dimethylaminopyridine): Highly toxic and readily absorbed through the skin. Use with caution.

-

Di-tert-butyl dicarbonate (Boc₂O): Irritant and flammable. Stable at room temperature but decomposes upon heating.

-

Dichloromethane: A volatile solvent and a suspected carcinogen. Minimize exposure.

Conclusion

The synthesis of this compound can be reliably achieved through several methods. For laboratory-scale synthesis where purity is paramount, the DCC/DMAP-mediated Steglich esterification offers high yields and is broadly applicable, though it requires careful removal of the dicyclohexylurea byproduct. The Boc₂O method presents a cleaner alternative that avoids insoluble byproducts, simplifying the purification process. The choice between these methods will depend on the scale of the reaction, available reagents, and specific purification capabilities. Both pathways, when executed with the procedural diligence outlined in this guide, provide a robust and reproducible entry to this important synthetic building block.

References

-

4-Bromophenylacetic acid. In Wikipedia. Retrieved from [Link]

-

4-bromophenylacetic acid Safety Data Sheet. SD Fine-Chem Limited. Retrieved from [Link]

-

Hassert, R., et al. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank, 2009(2), M596. Retrieved from [Link]

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. (n.d.). Experiment 22 – The Fischer Esterification. University of California, Davis. Retrieved from [Link]

-

Fischer Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Pope, B. M., & Tarbell, D. S. (1972). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 52, 20. doi:10.15227/orgsyn.052.0020. Retrieved from [Link]

-

Fischer Esterification. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

-

Hassner, A., & Alexanian, V. (1978). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses, 58, 12. doi:10.15227/orgsyn.058.0012. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

This compound. PubChem. Retrieved from [Link]

-

Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(9), 5031–5033. Retrieved from [Link]

Sources

- 1. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to Tert-butyl 2-(4-bromophenyl)acetate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 2-(4-bromophenyl)acetate, a key building block in organic synthesis. From its fundamental chemical properties to detailed protocols for its preparation and characterization, this document serves as a technical resource for scientists engaged in pharmaceutical research and development.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Structure:

Chemical Formula: C₁₂H₁₅BrO₂[1]

Molecular Weight: 271.15 g/mol

This compound is a derivative of acetic acid where the acetyl group is substituted with a 4-bromophenyl group, and the carboxylic acid is esterified with a tert-butyl group. The presence of the bromine atom on the phenyl ring and the sterically hindering tert-butyl ester group imparts unique reactivity to this molecule, making it a versatile intermediate in the synthesis of more complex chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33155-58-7 | [1] |

| Physical Form | Solid or Semi-solid or liquid | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

| Purity (Typical) | ≥97% | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of 4-bromophenylacetic acid with tert-butanol. Due to the propensity of tert-butanol to undergo elimination in the presence of strong acids, direct Fischer esterification requires carefully controlled conditions. A milder and often more effective approach is a Steglich-type esterification using a coupling agent.

Proposed Synthesis Protocol: Steglich Esterification

This protocol describes a reliable method for the synthesis of this compound from commercially available starting materials. The causality behind the choice of reagents is to facilitate the esterification under mild conditions, avoiding the harsh acidic environment that can lead to side reactions with the tertiary alcohol.

Reaction Scheme:

Materials and Reagents:

-

4-Bromophenylacetic acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Experimental Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenylacetic acid (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add tert-butanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a white precipitate (dicyclohexylurea - DCU) will be observed.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU. Wash the precipitate with a small amount of cold dichloromethane.

-

Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality of Experimental Choices:

-

DCC and DMAP: DCC is a coupling agent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. DMAP acts as a catalyst, accelerating the reaction by forming a highly reactive acylpyridinium intermediate. This combination allows the reaction to proceed at room temperature, which is crucial for preventing the dehydration of tert-butanol.

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the activated carboxylic acid intermediate and reduce the yield. Therefore, the use of anhydrous solvents and an inert atmosphere is recommended.

-

Aqueous Work-up: The washing steps are essential to remove any unreacted starting materials, DMAP, and any remaining traces of DCU. The sodium bicarbonate wash neutralizes any remaining acidic components.

Diagram of Synthesis Workflow:

Sources

Role of the tert-butyl ester group in organic synthesis

An In-depth Technical Guide to the Strategic Use of the tert-Butyl Ester Group in Organic Synthesis

Authored by a Senior Application Scientist

Abstract

The tert-butyl (t-Bu) ester is a cornerstone of modern organic synthesis, prized for its unique combination of steric bulk and chemical stability. This guide provides an in-depth exploration of the strategic application of the t-butyl ester group, moving beyond a simple catalog of reactions to a nuanced discussion of its role in complex molecular architecture. We will dissect the mechanistic underpinnings of its installation and cleavage, offer field-proven protocols, and illuminate its utility in multi-step synthesis, particularly within the realms of pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile functional group.

The tert-Butyl Ester: A Strategic Asset in Molecular Design

The prevalence of the carboxylic acid moiety in biologically active molecules and synthetic intermediates necessitates robust and reliable protecting group strategies. The tert-butyl ester distinguishes itself from other common ester protecting groups, such as methyl or ethyl esters, primarily through its unique cleavage mechanism. While simple alkyl esters require harsh saponification conditions that can compromise sensitive functional groups, the t-butyl ester is readily cleaved under acidic conditions via a stable tert-butyl carbocation intermediate. This orthogonality is a critical advantage in complex synthetic sequences.

Core Attributes and Mechanistic Rationale

The strategic value of the t-butyl ester stems from two key features:

-

Steric Hindrance: The bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering it stable to a wide range of reagents, including organometallics, hydrides, and basic conditions used for the saponification of other esters.

-

Acid-Labile Cleavage: Deprotection is achieved under mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), which proceeds through an E1 elimination pathway. The formation of the stable tert-butyl cation and gaseous isobutylene drives the reaction to completion, simplifying purification.

Figure 2: Workflow for the Deprotection of a tert-Butyl Ester.

Alternative Acidic Conditions

For substrates sensitive to TFA, other acids such as formic acid or p-toluenesulfonic acid can be employed, often requiring elevated temperatures.

Applications in Complex Synthesis

The unique properties of the t-butyl ester have been exploited in numerous complex synthetic campaigns.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the side chains of acidic amino acids such as aspartic acid and glutamic acid are often protected as t-butyl esters. This allows for the selective deprotection of the N-terminal Boc or Fmoc group without affecting the side chain protection, which is then removed in the final global deprotection step with strong acid.

Total Synthesis of Natural Products

The steric bulk of the t-butyl ester can be strategically employed to direct the stereochemical outcome of a reaction. For example, in the synthesis of complex polyketides, a t-butyl ester can be used to control the facial selectivity of an enolate addition reaction.

Conclusion

The tert-butyl ester is an indispensable tool in the arsenal of the synthetic organic chemist. Its robust nature, coupled with its mild and selective cleavage, provides a powerful strategy for the protection of carboxylic acids in a wide array of synthetic contexts. A thorough understanding of the principles governing its installation and removal, as detailed in this guide, is essential for its effective implementation in the design and execution of complex synthetic routes.

References

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

-

El-Faham, A., & Albericio, F. (2011). Peptide protecting groups. Chemical Reviews, 111(11), 6557–6602. [Link]

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

Unlocking the Potential of Aryl Bromides in Modern Cross-Coupling Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl bromides represent a cornerstone of palladium-catalyzed cross-coupling reactions, offering a finely tuned balance of reactivity, stability, and cost-effectiveness that makes them indispensable in synthetic organic chemistry. Their utility spans the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive exploration of the factors governing the reactivity of aryl bromides, moving from the fundamental principles of oxidative addition to the intricacies of specific catalytic cycles and practical, field-tested protocols. We will dissect the causality behind experimental choices, offering insights grounded in mechanistic understanding to empower researchers in the rational design and optimization of cross-coupling strategies.

The Strategic Importance of Aryl Bromides in Synthesis

Cross-coupling reactions have revolutionized the way chemists construct complex molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented precision. Within the pantheon of aryl halides, aryl bromides (Ar-Br) occupy a "goldilocks" position. They are significantly more reactive than the often-sluggish aryl chlorides, obviating the need for highly specialized and sensitive catalyst systems, yet are more stable and less costly than their iodide counterparts. This optimal balance makes them the electrophile of choice for a vast array of transformations, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi reactions, as well as the indispensable Buchwald-Hartwig amination.

The journey of an aryl bromide through a catalytic cycle begins with its activation by a low-valent transition metal, typically a Palladium(0) complex. This initial, often rate-determining step, known as oxidative addition, is the central event that dictates the overall efficiency of the reaction. Understanding the nuances of this single step is paramount to mastering the art of cross-coupling.

The Decisive Step: Oxidative Addition of the C-Br Bond

The cleavage of the aryl C-Br bond and its insertion into a Pd(0) center to form an Ar-Pd(II)-Br intermediate is the gateway to bond formation. The facility of this process is not accidental; it is governed by a predictable set of electronic and steric parameters.

The Mechanism of Activation

The active catalyst, typically a 12- or 14-electron Pd(0) species coordinated by ligands (L), initiates the reaction.[1] The palladium center, being electron-rich, attacks the electrophilic carbon of the C-Br bond, leading to a transition state where the bond is broken and two new bonds, C-Pd and Pd-Br, are formed.[2][3]

-

Electronic Effects : The rate of oxidative addition is highly sensitive to the electronic nature of the aryl bromide. Aromatic rings bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are more electron-deficient. This increased electrophilicity at the carbon atom accelerates the nucleophilic attack by the Pd(0) catalyst, leading to faster reaction rates.[2][4] Conversely, electron-donating groups (-OMe, -NMe₂, alkyl) enrich the aromatic ring with electron density, slowing the oxidative addition step.[5][6]

-

Steric Effects : The presence of bulky substituents at the ortho positions of the aryl bromide can sterically hinder the approach of the palladium catalyst. While traditionally viewed as an impediment, recent studies have revealed that severe steric hindrance can paradoxically accelerate aryl halide activation through alternative, radical-based pathways instead of the conventional two-electron process.[7][8] However, for most standard systems, excessive steric bulk requires the use of highly active catalysts with specific ligand architectures to overcome the hindrance.

-

Ligand Influence : Ligands are not mere spectators; they are critical modulators of the catalyst's reactivity. Electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbenes (NHCs) increase the electron density on the Pd(0) center, making it a more potent nucleophile and promoting the oxidative addition of even less reactive, electron-rich aryl bromides.[9] The choice of ligand is perhaps the most powerful tool a chemist has to tune the reaction for a specific substrate.

Visualizing Oxidative Addition

The following diagram illustrates the fundamental process of oxidative addition, the critical first step in the activation of an aryl bromide.

Caption: Oxidative addition of an aryl bromide to a Pd(0) complex.

Key Catalytic Cycles Involving Aryl Bromides

Once the Ar-Pd(II)-Br complex is formed, it enters a series of transformations specific to the desired cross-coupling reaction. Below are the canonical cycles for the most prevalent reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating biaryl structures, a common motif in pharmaceuticals.[10][11] It couples an aryl bromide with an organoboron reagent, such as a boronic acid or ester.[12]

Mechanism Pillars:

-

Oxidative Addition : As described, Pd(0) reacts with Ar¹-Br to form the Ar¹-Pd(II)-Br complex.

-

Transmetalation : A base activates the organoboron reagent (Ar²-B(OH)₂) to form a boronate complex.[3][9] This complex then transfers its aryl group (Ar²) to the palladium center, displacing the bromide and forming an Ar¹-Pd(II)-Ar² intermediate.

-

Reductive Elimination : The two organic groups (Ar¹ and Ar²) are expelled from the palladium coordination sphere, forming the desired Ar¹-Ar² biaryl product and regenerating the active Pd(0) catalyst.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is the preeminent method for forming C(aryl)-N bonds, crucial for synthesizing anilines and their derivatives which are ubiquitous in medicinal chemistry.[13][14][15] It couples an aryl bromide with a primary or secondary amine.

Mechanism Pillars:

-

Oxidative Addition : Pd(0) inserts into the Ar-Br bond to form the Ar-Pd(II)-Br complex.

-

Amine Coordination & Deprotonation : An amine (R₂NH) coordinates to the palladium center. A base then removes a proton from the coordinated amine to form a palladium-amido complex. This step is often critical for the reaction's success.

-

Reductive Elimination : The aryl group and the nitrogen atom are eliminated from the palladium, forming the C-N bond of the product (Ar-NR₂) and regenerating the Pd(0) catalyst.[13]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Field Guide: Experimental Design and Execution

Translating mechanistic theory into successful lab practice requires careful selection of reaction components. The following section provides field-proven insights into designing and troubleshooting cross-coupling reactions with aryl bromides.

Component Selection: A Decision Matrix

The choice of catalyst, ligand, base, and solvent are interdependent variables that must be optimized for each specific transformation.

| Component | Common Choices | Rationale & Causality |

| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | These are stable Pd(II) or Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state. |

| Ligand | Simple: PPh₃, P(o-tol)₃ Bulky/Electron-Rich: P(t-Bu)₃, PCy₃ Biarylphosphines: XPhos, SPhos, RuPhos Bidentate: dppf, BINAP | Simple phosphines work for activated aryl bromides. For electron-rich or sterically hindered Ar-Br, bulky, electron-rich ligands are required to promote the difficult oxidative addition and facilitate reductive elimination.[9] Bidentate ligands can enhance catalyst stability.[13] |

| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ Organic: DBU, Et₃N Alkoxides: NaOt-Bu, KHMDS | The base's role is multifaceted: it activates the nucleophile in Suzuki coupling, deprotonates the amine in Buchwald-Hartwig amination, and neutralizes the H-X generated in Heck reactions. Strong, non-nucleophilic bases like NaOt-Bu are often needed for C-N coupling, while weaker carbonates are sufficient for many Suzuki couplings.[9] |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile | Aprotic polar or nonpolar solvents are chosen to solubilize all components and for their thermal stability at required reaction temperatures. Aqueous solvent systems are gaining traction for sustainability.[16][17] |

A Validated Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene

This protocol provides a reliable, self-validating system for a standard Suzuki-Miyaura reaction.

Objective: To synthesize 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid.

Materials:

-

4-Bromotoluene (171 mg, 1.0 mmol, 1.0 equiv)

-

Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2.2 mg, 0.01 mmol, 1 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (9.5 mg, 0.02 mmol, 2 mol%)

-

Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the Pd(OAc)₂, XPhos, phenylboronic acid, and K₃PO₄.

-

Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligand.

-

Reagent Addition: Under a positive pressure of inert gas, add the toluene via syringe, followed by the 4-bromotoluene.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 4-methylbiphenyl as a white solid.

Troubleshooting Common Failures

-

No Reaction:

-

Cause: Inactive catalyst. Oxygen may have degraded the Pd(0) or the phosphine ligand.

-

Solution: Ensure rigorous inert atmosphere techniques. Use fresh, high-quality reagents.

-

-

Low Yield:

-

Cause: Inefficient oxidative addition or reductive elimination. The ligand may not be optimal for the specific aryl bromide.

-

Solution: Switch to a more electron-rich, bulkier ligand (e.g., from PPh₃ to XPhos). Increase the reaction temperature.

-

-

Hydrodehalogenation (Ar-H formation):

-

Cause: A side reaction where the Ar-Pd(II)-Br intermediate reacts with a hydride source (often from the solvent or base) and reductively eliminates to form the arene.[2]

-

Solution: Use anhydrous solvents. Choose a base less prone to β-hydride elimination.

-

-

Homocoupling (Ar-Ar formation):

-

Cause: Two Ar-Pd(II)-Br intermediates transmetalate with each other or react with the starting aryl bromide.

-

Solution: Ensure slow addition of the aryl bromide or use a higher catalyst loading to favor the cross-coupling pathway.

-

Conclusion and Future Horizons

The reactivity of aryl bromides in cross-coupling is a well-understood yet continually evolving field. Their reliable activation via oxidative addition, modulated by predictable electronic and steric effects, has cemented their role as a workhorse electrophile in modern synthesis. Mastery of these reactions hinges on a deep, causal understanding of the interplay between the substrate, catalyst, ligand, and reaction conditions.

The future of this field is moving towards greater sustainability and efficiency. Significant research is focused on replacing palladium with more earth-abundant metals like nickel and copper, which exhibit unique reactivity profiles with aryl bromides.[18][19] Furthermore, the development of ligand-free systems and reactions that proceed under milder, aqueous conditions continues to push the boundaries of what is possible, promising a new generation of even more powerful and environmentally benign synthetic tools.[16][20]

References

- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers (RSC Publishing).

- Buchwald–Hartwig amin

- Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles. PubMed.

- Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines.

- Suzuki Coupling. Organic Chemistry Portal.

- A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols.

- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.

- Amino Acid Promoted CuI-Catalyzed C−N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles.

- Suzuki reaction. Wikipedia.

- Cu-catalyzed C-N bond formation. (A) Amidation and N-arylation of...

- Buchwald-Hartwig Amination Mechanism | Organic Chemistry. YouTube.

- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois.

- Buchwald-Hartwig Amin

- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.

- Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega.

- Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides. Journal of the American Chemical Society.

- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom

- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).

- Cross-Coupling of Aromatic Bromides with Allylic Silanol

- Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.

- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.

- Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition.

- Suzuki cross-coupling reaction. YouTube.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 16. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

The Gatekeeper of Carboxylic Acids: An In-depth Technical Guide to the Acid-Catalyzed Hydrolysis of Tert-Butyl Esters

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of carboxylic acid protecting groups, the tert-butyl (t-Bu) ester stands out for its unique combination of robustness and selective lability. Its widespread application, particularly in peptide synthesis and complex molecule assembly, is a testament to its reliability. This guide provides a deep dive into the mechanistic underpinnings of the acid-catalyzed cleavage of tert-butyl esters, offering field-proven insights and detailed protocols for its effective implementation.

The Strategic Advantage of the Tert-Butyl Ester

The tert-butyl ester serves as an effective guardian of the carboxylic acid functionality due to its significant steric bulk, which shields the carbonyl group from a wide array of nucleophiles and bases. This stability allows for a broad range of chemical transformations to be performed on other parts of a molecule without disturbing the protected acid. Crucially, the t-butyl group can be selectively removed under acidic conditions that often leave other protecting groups, such as methyl or ethyl esters, intact—a property known as orthogonality that is fundamental to modern synthetic strategy.[1]

The A_AL1 Mechanism: A Unimolecular Pathway to Deprotection

The acid-catalyzed hydrolysis of tert-butyl esters proceeds through a distinct A_AL1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular) mechanism.[2] This pathway is favored due to the exceptional stability of the resulting tertiary carbocation intermediate.[3]

Step-by-Step Mechanistic Breakdown:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, but more importantly, it sets the stage for the subsequent cleavage.[4]

-

Heterolytic Cleavage and Formation of the Tert-Butyl Carbocation: The key step in the A_AL1 mechanism is the unimolecular cleavage of the alkyl-oxygen bond. The protonated ester undergoes heterolysis to form a carboxylic acid and a highly stable tert-butyl carbocation.[2] This step is the rate-determining step of the reaction.

-

Fate of the Tert-Butyl Carbocation: The tert-butyl carbocation is a highly reactive intermediate and will be rapidly quenched. In the presence of a nucleophilic solvent like water, it can be hydrated to form tert-butanol. More commonly, it undergoes elimination of a proton to form isobutylene gas.[4] In synthetic applications, especially in peptide chemistry, "scavengers" are often added to the reaction mixture to trap the reactive carbocation and prevent unwanted side reactions with sensitive functional groups on the substrate.[5]

Caption: The A_AL1 mechanism of acid-catalyzed tert-butyl ester hydrolysis.

Causality Behind the A_AL1 Pathway: The Stability of the Tert-Butyl Carbocation

The preference for the A_AL1 mechanism is a direct consequence of the principles of carbocation stability. Tertiary carbocations are significantly more stable than secondary and primary carbocations due to the combined effects of hyperconjugation and inductive effects from the three methyl groups. This high degree of stability lowers the activation energy for the heterolytic cleavage of the C-O bond, making this unimolecular pathway kinetically favorable. In contrast, methyl and ethyl esters, which would form highly unstable primary carbocations, hydrolyze via a bimolecular A_AC2 mechanism involving nucleophilic attack of water on the protonated carbonyl carbon.[2]

Quantitative Insights: Reaction Kinetics and Relative Rates

The rate of acid-catalyzed hydrolysis of tert-butyl esters is significantly faster than that of other simple alkyl esters. This is a direct reflection of the different mechanistic pathways.

| Ester | Relative Rate of Acid-Catalyzed Hydrolysis (approx.) | Mechanism | Activation Energy (Ea) |

| Methyl Acetate | 1 | A_AC2 | ~18-20 kcal/mol |

| Ethyl Acetate | 0.5 | A_AC2 | ~18-20 kcal/mol |

| Isopropyl Acetate | 0.02 | A_AC2 | ~21-23 kcal/mol |

| Tert-Butyl Acetate | ~10^6 | A_AL1 | ~27.6 kcal/mol [6] |

Note: Relative rates are approximate and can vary with specific reaction conditions. The activation energy for tert-butyl acetate hydrolysis is higher, but the pre-exponential factor in the Arrhenius equation is much larger, leading to a significantly faster reaction rate.

Field-Proven Experimental Protocol: Deprotection of a Tert-Butyl Ester with Trifluoroacetic Acid

This protocol describes a standard and robust method for the deprotection of a tert-butyl ester using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

-

Tert-butyl ester-protected compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Water (optional, as a scavenger)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Workflow:

Caption: A typical experimental workflow for tert-butyl ester deprotection.

Step-by-Step Methodology:

-

Dissolution: Dissolve the tert-butyl ester-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar. The use of an anhydrous solvent is good practice to ensure reproducibility, although small amounts of water are often tolerated.

-

Addition of Reagents: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA). For substrates containing sensitive, nucleophilic functional groups such as tryptophan, methionine, or cysteine, it is crucial to add scavengers to trap the liberated tert-butyl carbocation. Common scavengers include triisopropylsilane (TIS, 2.5-5% v/v) and water (2.5-5% v/v).[5]

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation:

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

The crude residue is then carefully neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude carboxylic acid.

-

-

Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography, if necessary.

Choosing the Right Acidic Conditions: A Comparative Overview

While TFA is a common choice for its efficacy, other acids can be employed, particularly when milder conditions are required to preserve other acid-sensitive functionalities.

| Acid Catalyst | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 50-100% in DCM, room temp | Fast, efficient, volatile (easy to remove) | Harsh, can cleave other acid-labile groups (e.g., Boc) |

| Hydrochloric Acid (HCl) | 4M in Dioxane or neat | Strong acid, effective | Can be corrosive, less volatile than TFA |

| Sulfuric Acid (H2SO4) | Catalytic to stoichiometric | Strong, non-volatile | Difficult to remove, can cause charring |

| Phosphoric Acid (H3PO4) | Aqueous, often heated | Milder, environmentally benign | Slower, may require heat |

| Formic Acid | Neat or as a solvent | Milder than TFA, useful for β-lactam substrates | Can cause formylation as a side reaction |

The choice of acid is dictated by the overall stability of the substrate and the presence of other protecting groups. For robust molecules, TFA offers a rapid and straightforward deprotection. For more delicate substrates, a milder acid like phosphoric or formic acid may be preferable, albeit at the cost of longer reaction times or the need for heating.[4]

Conclusion: A Versatile Tool in the Synthetic Chemist's Toolkit

The acid-catalyzed hydrolysis of tert-butyl esters is a powerful and reliable method for the deprotection of carboxylic acids. Its utility stems from a well-understood A_AL1 mechanism, driven by the formation of a stable tert-butyl carbocation. By understanding the mechanistic principles and the nuances of various experimental protocols, researchers can effectively leverage the unique properties of the tert-butyl ester protecting group to streamline complex synthetic endeavors in drug discovery and development.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

- Whalley, W. B. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry, 39(3), 575-583.

-

Scribd. (n.d.). Ester Hydrolysis. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]

-

ResearchGate. (2008). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

-

Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis [PDF]. Science Discussions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Retrieved from [Link]

-

ResearchGate. (2015). Effect of surfactants on the kinetics of base - catalyzed hydrolysis of methyl, ethyl, isopropyl and n-butyl acetates. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

-

Nature. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

-

AmeliCA. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of Methyl tert -Butyl Ether, tert -Amyl Methyl Ether, and Ethyl tert -Butyl Ether in Acidic Media. Retrieved from [Link]

-

YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]

-

ResearchGate. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved from [Link]

Sources

Starting materials for synthesizing Tert-butyl 2-(4-bromophenyl)acetate

Abstract

Tert-butyl 2-(4-bromophenyl)acetate is a pivotal intermediate in pharmaceutical synthesis, serving as a versatile building block for a wide array of active pharmaceutical ingredients (APIs). Its structure combines a bulky tert-butyl ester, which can act as a protecting group or a steric modulator, with a brominated phenyl ring, a key handle for cross-coupling reactions. The efficient synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides an in-depth analysis of the primary synthetic routes, focusing on the critical selection of starting materials and the underlying chemical principles that govern each methodology. We will explore four primary pathways: direct acid-catalyzed esterification, conversion via the acyl chloride, acid-catalyzed addition to isobutylene, and Steglich esterification, offering a comparative framework to guide researchers in selecting the optimal route for their specific laboratory context, considering factors such as scale, purity requirements, and available resources.

The Core Precursors: A Foundation for Synthesis

The synthesis of this compound invariably begins with two key components: the carboxylic acid backbone and a source for the tert-butyl ester moiety. The judicious selection and preparation of these starting materials are paramount to achieving high yield and purity in the final product.

The Carboxylic Acid: 4-Bromophenylacetic Acid

4-Bromophenylacetic acid is a white, crystalline solid that forms the structural core of the target molecule.[1][2] It is commercially available from numerous suppliers, making it a convenient starting point for most applications.[1][3]

-

Chemical Properties:

For researchers requiring a custom synthesis or seeking to develop a process from more fundamental materials, 4-bromophenylacetic acid can be prepared via several established methods. A common laboratory-scale synthesis involves the cyanation of 4-bromobenzyl bromide followed by the hydrolysis of the resulting nitrile.[2] Industrial processes may favor routes starting from 4-bromotoluene.[3][4]

The Ester Group Source: The Tert-butyl Moiety

The introduction of the sterically hindered tert-butyl group requires specific reagents, as its tertiary nature precludes some standard esterification conditions. The most common sources are:

-

Tert-butanol: A tertiary alcohol that can react directly with the carboxylic acid. Its use is central to Fischer and Steglich esterifications. Due to its high steric hindrance and the stability of the corresponding tert-butyl carbocation, reaction conditions must be carefully controlled to prevent dehydration to isobutylene.[5]

-

Isobutylene: A gas at room temperature, isobutylene can be added directly to the carboxylic acid under acidic conditions. This method is highly atom-economical as it avoids the formation of a water byproduct.[6]

-

Tert-butyl Chloride: While less common for direct esterification of carboxylic acids, it can be used in certain synthetic strategies, though its primary use is in SN1 reactions with other nucleophiles.[7][8]

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision driven by factors such as desired yield, purity, scale, cost, and safety. Below, we analyze four field-proven methodologies.

Route 1: Fischer-Speier Esterification

This classical method involves the direct, acid-catalyzed reaction between 4-bromophenylacetic acid and an excess of tert-butanol.[9][10] The reaction is an equilibrium process, and strategies must be employed to drive it towards the product.[11][12]

Causality Behind Experimental Choices: The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic.[11][12] Tert-butanol then acts as a nucleophile. Because the reaction is reversible, using an excess of the alcohol (tert-butanol) or removing the water byproduct are essential to shift the equilibrium and maximize the yield, in accordance with Le Châtelier's Principle.[9][11] The tertiary nature of the alcohol makes the reaction slower than with primary or secondary alcohols and susceptible to elimination side reactions.

Detailed Experimental Protocol:

-

To a solution of 4-bromophenylacetic acid (1.0 equiv) in a suitable solvent like toluene, add an excess of tert-butanol (3.0-5.0 equiv).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equiv).

-